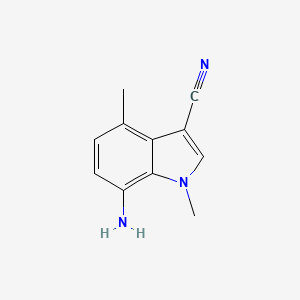
4-Iodo-3-methoxy-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-3-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8INO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the 4th position, a methoxy group at the 3rd position, and a methyl group at the 5th position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxy-5-methylpyridine can be achieved through various synthetic routes. One common method involves the iodination of 3-methoxy-5-methylpyridine. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .
Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs a palladium catalyst and an organoboron reagent to couple 3-methoxy-5-methylpyridine with an iodine source .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Iodo-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form carbon–carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield derivatives with different functional groups.
科学的研究の応用
4-Iodo-3-methoxy-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Iodo-3-methoxy-5-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form desired products. The molecular targets and pathways involved in its biological or medicinal applications would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
- 4-Iodo-2-methoxy-5-methylpyridine
- 3-Iodo-2-methoxy-5-methylpyridine
- 4-Iodo-3-methoxy-1,5-naphthyridine
Uniqueness
4-Iodo-3-methoxy-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research contexts .
特性
分子式 |
C7H8INO |
|---|---|
分子量 |
249.05 g/mol |
IUPAC名 |
4-iodo-3-methoxy-5-methylpyridine |
InChI |
InChI=1S/C7H8INO/c1-5-3-9-4-6(10-2)7(5)8/h3-4H,1-2H3 |
InChIキー |
AMFYWKHJHKJYOI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1I)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


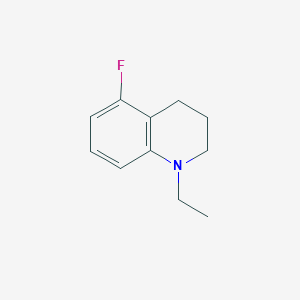
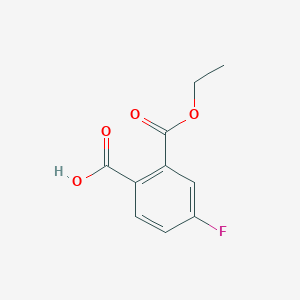
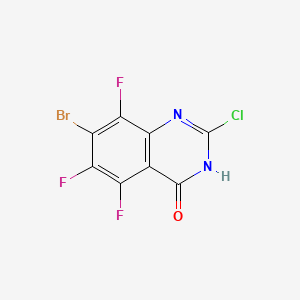
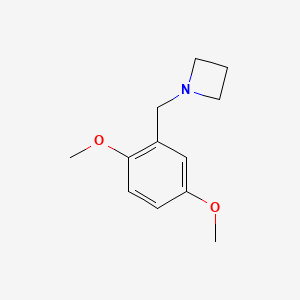
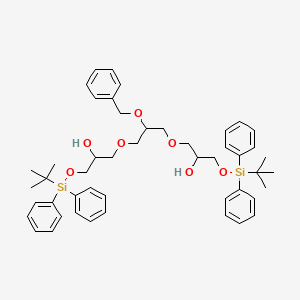
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13668713.png)
![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
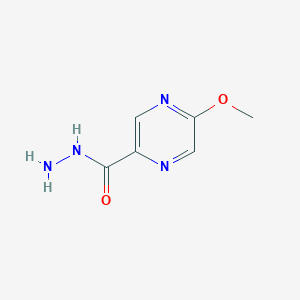
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)
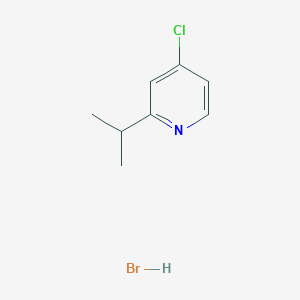

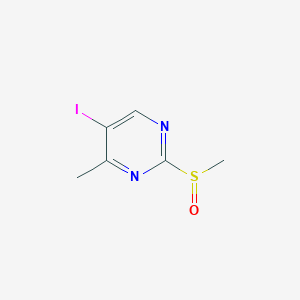
![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)
